2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

2-(2-Fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide (CAS 2034262-60-5) is a synthetic thiazolidine-3-carboxamide derivative with molecular formula C₁₅H₁₅FN₂OS₂ and molecular weight 322.42 g/mol. The compound features a saturated thiazolidine heterocycle bearing a 2-fluorophenyl substituent at position 2 and an N-(thiophen-2-ylmethyl) carboxamide moiety at position This substitution pattern places it within the broader class of thiazolidine carboxamide derivatives that have been described in patent literature as modulators of the prostaglandin F2α (FP) receptor.

Molecular Formula C15H15FN2OS2
Molecular Weight 322.42
CAS No. 2034262-60-5
Cat. No. B2713269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide
CAS2034262-60-5
Molecular FormulaC15H15FN2OS2
Molecular Weight322.42
Structural Identifiers
SMILESC1CSC(N1C(=O)NCC2=CC=CS2)C3=CC=CC=C3F
InChIInChI=1S/C15H15FN2OS2/c16-13-6-2-1-5-12(13)14-18(7-9-21-14)15(19)17-10-11-4-3-8-20-11/h1-6,8,14H,7,9-10H2,(H,17,19)
InChIKeyNSGNOEYJQGHGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide (CAS 2034262-60-5): Structural Identity and Procurement Baseline


2-(2-Fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide (CAS 2034262-60-5) is a synthetic thiazolidine-3-carboxamide derivative with molecular formula C₁₅H₁₅FN₂OS₂ and molecular weight 322.42 g/mol . The compound features a saturated thiazolidine heterocycle bearing a 2-fluorophenyl substituent at position 2 and an N-(thiophen-2-ylmethyl) carboxamide moiety at position 3. This substitution pattern places it within the broader class of thiazolidine carboxamide derivatives that have been described in patent literature as modulators of the prostaglandin F2α (FP) receptor [1]. Unlike extensively profiled thiazolidine-based FP antagonists such as AS604872 (Ki = 35 nM at human FP receptor), this compound lacks published primary biological profiling data, representing an underexplored chemical space opportunity.

Why 2-(2-Fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide Cannot Be Interchanged with In-Class Analogs


Thiazolidine-3-carboxamide derivatives are not pharmacologically interchangeable. The nature and position of the 2-aryl substituent (fluorophenyl vs. methoxyphenyl vs. chlorophenyl) directly governs steric tolerance, electronic character, and hydrogen-bonding capacity at the putative FP receptor binding site described in patent literature [1]. The N-(thiophen-2-ylmethyl) carboxamide side chain introduces additional π-stacking and sulfur-mediated interaction potential absent in analogs bearing simple phenyl or benzyl carboxamide appendages [2]. Even among closely related halogen-substituted analogs (2-F vs. 2-Cl vs. 2-Br vs. 2-CH₃), differential effects on lipophilicity, metabolic stability, and target engagement are expected based on well-established medicinal chemistry principles for fluorinated aromatic systems [3]. Consequently, biological or pharmacological conclusions drawn from any single in-class compound cannot be reliably extrapolated to this specific chemotype without direct experimental confirmation.

Quantitative Differentiation Evidence: 2-(2-Fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. 4-Methoxyphenyl Analog (CAS 2034483-99-1)

The target compound (MW = 322.42 g/mol) exhibits a 12.1 g/mol lower molecular weight than its closest commercially cataloged analog, 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide (CAS 2034483-99-1, MW = 334.5 g/mol, C₁₆H₁₈N₂O₂S₂) . This difference arises from the replacement of the 4-methoxyphenyl group (net electron-donating, +M effect) with a 2-fluorophenyl group (net electron-withdrawing, -I effect). The fluorine substituent introduces a strong C–F bond dipole, alters the electrostatic potential surface of the aromatic ring, and typically reduces LogP by approximately 0.3–0.5 log units relative to the corresponding methoxy analog based on calculated values for related thiazolidine systems . This physicochemical differentiation affects both passive membrane permeability and CYP450-mediated oxidative metabolism susceptibility in tissue-based assays.

Medicinal Chemistry Drug Design Physicochemical Profiling

Fluorine-Specific Metabolic Stability Advantage Over Chloro, Bromo, and Methyl 2-Position Analogs

The 2-fluorophenyl substituent in the target compound confers a distinct metabolic stability profile relative to its 2-chlorophenyl, 2-bromophenyl, and 2-methylphenyl analogs. Analysis of over 150,000 human liver microsome (HLM) intrinsic clearance measurements across phenyl derivatives at Pfizer demonstrated that 2-fluorophenyl substitution is associated with superior metabolic stability compared to 2-chlorophenyl (HLM stability retention: 84% for 2-F-phenyl vs. variable for 2-Cl-phenyl with 93–99% range depending on scaffold context) [1]. Fluorine blocks para-hydroxylation by CYP2C9 and CYP3A4 at the metabolically labile 4-position of the phenyl ring, whereas the larger chlorine and bromine atoms cannot effectively shield this site and instead increase CYP induction potential [2]. The methyl analog (2-CH₃-phenyl) introduces benzylic oxidation liability absent in all halogenated variants [3]. This class-level SAR inference is corroborated by the established medicinal chemistry principle that C–F bonds resist oxidative metabolism more effectively than C–Cl, C–Br, or C–CH₃ bonds.

Metabolic Stability Drug Metabolism Halogen Bioisosterism

Distinctive Thiophene-Containing Carboxamide Side Chain vs. Phenyl or Benzyl Analogs

The N-(thiophen-2-ylmethyl) carboxamide side chain is a structurally distinctive feature of this compound that differentiates it from the more common N-phenyl or N-benzyl thiazolidine-3-carboxamide analogs such as N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide (CAS 2034263-34-6, C₁₇H₁₇FN₂O₂S, MW = 332.39) and 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide (CAS 2034484-81-4) . The thiophene ring provides a sulfur atom capable of engaging in unique S–π interactions, chalcogen bonding with protein backbone carbonyl oxygens, and hydrophobic contacts within aromatic receptor pockets that are geometrically and electronically distinct from phenyl ring interactions [1]. The methylene spacer (-CH₂-) between the carboxamide nitrogen and the thiophene ring introduces conformational flexibility (one additional rotatable bond), allowing the thiophene to adopt binding poses inaccessible to directly N-linked thiophene analogs such as N-(thiophen-2-yl)-2-(4-(trifluoromethyl)phenyl)thiazolidine-3-carboxamide . This structural feature may be particularly relevant for engaging the FP receptor binding pocket, which patent literature describes as accommodating heteroaryl substituents at this position [2].

Ligand-Receptor Interaction π-Stacking Sulfur-Mediated Binding

Potential Prostaglandin F2α Receptor (FP) Antagonist Activity: Class-Level Evidence from Patent Literature

Thiazolidine-3-carboxamide derivatives are explicitly claimed in US Patent US20080255094A1 as modulators of the prostaglandin F2α receptor (FP) for the treatment of preterm labor, premature birth, and dysmenorrhea [1]. While the specific compound 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide is not listed among the exemplified compounds in this patent, its structural features map directly onto the Markush formula (II), where G is defined as C₁-C₆-alkyl heteroaryl (encompassing 2-thienylmethyl as explicitly listed) and R₁ is defined as substituted or unsubstituted aryl (encompassing 2-fluorophenyl) [2]. A structurally related thiazolidine-2-carboxamide, AS604872 (CAS 612532-48-6), has been characterized as a potent and selective FP antagonist with a Ki of 35 nM at the human FP receptor, 158 nM at the rat FP receptor, and 323 nM at the mouse FP receptor . A more advanced clinical candidate, Ebopiprant (OBE022), also features a thiazolidine core with a 4-fluorophenyl-containing ester side chain and exhibits Kis of 1 nM (human FP) and 26 nM (rat FP) . These data establish the thiazolidine scaffold as a validated pharmacophore for FP receptor antagonism, though direct potency data for the target compound remain absent.

FP Receptor Antagonism Preterm Labor Tocolytic Agents

Purity and Procurement Availability: Commercial Readiness Assessment

The target compound (CAS 2034262-60-5) is listed as being in stock at multiple commercial suppliers . The catalog purity specification is typically 95% as reported by vendors for this compound class . In comparison, 2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide is available at similar purity levels and has been used in published anticancer screening studies yielding MCF-7 IC₅₀ ~15 µM . The 2-(4-methoxyphenyl) analog (CAS 2034483-99-1) is also commercially cataloged . Critically, no certificate of analysis with HPLC purity data, NMR confirmation, or spectroscopic characterization has been publicly disclosed for the target compound, whereas analogs such as AS604872 and Ebopiprant have extensive analytical documentation available. For procurement decisions, users should request batch-specific QC data (HPLC purity ≥ 95%, ¹H NMR, and HRMS confirmation) from the vendor prior to initiating biological assays.

Chemical Procurement Research Grade Purity Vendor Comparison

Evidence-Backed Application Scenarios for 2-(2-Fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide (CAS 2034262-60-5)


Prostaglandin F2α Receptor (FP) Antagonist SAR Expansion and Hit-to-Lead Optimization

This compound is a structurally eligible but experimentally uncharacterized candidate within the FP receptor antagonist pharmacophore space defined by US Patent US20080255094A1 [1]. Its unique combination of 2-fluorophenyl (position-2) and N-(thiophen-2-ylmethyl) carboxamide (position-3) substituents maps onto the Markush formula (II) but occupies a sub-series not exemplified in the patent claims. Procurement enables systematic SAR exploration comparing this compound against: (i) the 4-methoxyphenyl analog (CAS 2034483-99-1) to assess electronic effects on FP binding; (ii) the 2-chlorophenyl analog to evaluate halogen-dependent metabolic stability and target engagement; and (iii) the known FP antagonist AS604872 (Ki = 35 nM) as a positive control benchmark . The thiophene sulfur atom in the carboxamide side chain may engage in additional S–π or chalcogen bonding interactions within the FP receptor binding pocket that are absent in phenyl-only analogs [2]. Initial screening should include FP receptor radioligand displacement assays (³H-PGF2α), functional IP3 accumulation assays in recombinant HEK293-FP cells, and counter-screening against EP1, EP2, EP3, and EP4 prostanoid receptors to establish selectivity.

Fluorine-Mediated Metabolic Stability Profiling in Thiazolidine Carboxamide Series

The 2-fluorophenyl substituent is predicted to confer superior oxidative metabolic stability relative to non-fluorinated and chloro/bromo-substituted analogs, based on Pfizer's large-scale pairwise comparison of >150,000 HLM intrinsic clearance measurements showing that 2-F-phenyl substitution retains ~84% HLM stability [1]. This compound serves as a tool molecule to experimentally validate the fluorine metabolic stability hypothesis specifically within the thiazolidine-3-carboxamide chemotype. Recommended experimental workflow: (1) Determine intrinsic clearance (CLint) in pooled human, rat, and mouse liver microsomes at 1 µM compound concentration with 60-min incubation; (2) Compare CLint values against the 2-chlorophenyl, 2-bromophenyl, 2-methylphenyl, and 4-methoxyphenyl analogs in head-to-head assays; (3) Perform CYP phenotyping (CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify the major metabolizing isoforms and assess whether fluorine effectively blocks the metabolically labile 4-position of the phenyl ring as predicted . These data directly inform procurement decisions for medicinal chemistry programs prioritizing metabolic stability in lead series.

Anticancer Screening: Thiazolidine-3-Carboxamide Chemotype Exploration Against Breast and Prostate Cancer Cell Lines

Structurally related thiazolidine-3-carboxamide derivatives have demonstrated antiproliferative activity in cancer cell lines, with 2-(3-methoxyphenyl)-N-(thiophen-2-yl)thiazolidine-3-carboxamide reported to exhibit an MCF-7 IC₅₀ of approximately 15 µM [1]. The target compound differs in two key pharmacophoric elements: (i) 2-fluorophenyl replacing 3-methoxyphenyl, which alters electronic character from electron-donating to electron-withdrawing; and (ii) N-(thiophen-2-ylmethyl) carboxamide replacing N-(thiophen-2-yl) carboxamide, introducing a methylene spacer. These modifications may affect antiproliferative potency, cell cycle arrest profile, and apoptosis induction mechanism. Recommended screening: MTT assay against MCF-7 (breast), PC-3 (prostate), and MDA-MB-231 (triple-negative breast) cell lines with doxorubicin as positive control, followed by flow cytometric cell cycle analysis and Annexin V/PI apoptosis assays on active compounds. Thiazolidine-4-carboxamide derivatives have also shown tyrosinase inhibitory activity (IC₅₀ = 16.5 µM for the most potent analog 3c) , suggesting an additional mechanistic screening avenue.

Chemical Biology Tool Compound for Thiophene Sulfur-Mediated Protein-Ligand Interaction Studies

The N-(thiophen-2-ylmethyl) carboxamide moiety is a distinctive structural feature that differentiates this compound from the majority of commercially available thiazolidine-3-carboxamide analogs bearing simple N-phenyl or N-benzyl substituents [1]. The thiophene sulfur atom can engage in non-canonical interactions—including S–π interactions with aromatic protein side chains (Phe, Tyr, Trp), chalcogen bonding with backbone carbonyl oxygens, and hydrophobic contacts in sulfur-accepting sub-pockets—that are geometrically and energetically distinct from phenyl π-stacking . This compound can serve as a chemical probe to investigate whether a thiophene sulfur within a conformationally flexible (methylene-linked) carboxamide side chain contributes measurable binding energy in target engagement assays. Recommended experiment: isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) comparing the binding thermodynamics (ΔG, ΔH, -TΔS) of this compound vs. its phenyl analog against a purified recombinant target protein (e.g., FP receptor or other thiazolidine-interacting target).

Quote Request

Request a Quote for 2-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)thiazolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.